molecular formula C8H6ClNS B2868011 2-(3-Chlorophenyl)sulfanylacetonitrile CAS No. 18527-22-5

2-(3-Chlorophenyl)sulfanylacetonitrile

Cat. No.: B2868011
CAS No.: 18527-22-5
M. Wt: 183.65
InChI Key: GHHDWNWISOJDOK-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)sulfanylacetonitrile (CAS 19241-37-3) is a versatile sulfur and nitrile-containing building block in organic synthesis and medicinal chemistry research. With the molecular formula C 8 H 6 ClNS , this compound belongs to the class of α-thionitriles, which are recognized in synthetic methodology as valuable acyl anion equivalents . The molecule's structure, featuring a reactive nitrile group adjacent to a sulfanyl (thioether) linkage on a 3-chlorophenyl ring, makes it a useful scaffold for constructing more complex heterocyclic and functionalized structures. This compound serves as a key synthetic intermediate in various research applications. Its properties are exploited in the development of novel pharmacologically active molecules, including investigations into antileishmanial quinolone derivatives . The synthetic utility of α-thionitriles like this compound is well-documented; they readily undergo reactions with bases such as LDA, and the resulting anions can participate in 1,2-additions to aldehydes or ketones, as well as 1,4-conjugate additions to α,β-unsaturated carbonyl systems . This reactivity enables researchers to efficiently create new carbon-carbon bonds, facilitating the synthesis of diverse molecular architectures for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHDWNWISOJDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 2-(3-Chlorophenyl)sulfanylacetonitrile

The most direct and widely utilized method for the synthesis of this compound is the S-alkylation of 3-chlorothiophenol with a cyanomethylating agent. This approach is favored for its efficiency and the ready availability of the starting materials.

The core of the synthesis is the formation of the thioether linkage. This is typically achieved through a nucleophilic substitution reaction, where the sulfur atom of 3-chlorothiophenol, acting as a nucleophile, displaces a leaving group on an electrophilic carbon.

The reaction proceeds via the deprotonation of the thiol group of 3-chlorothiophenol by a base to form the more nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of the cyanomethylating agent, leading to the formation of the C-S bond and displacement of the leaving group. The general scheme for this thioether formation is as follows:

Scheme 1: General representation of thioether formation via S-alkylation.

This S-alkylation is a robust and versatile method for constructing aryl thioethers.

The nitrile functional group is introduced concurrently with the thioether formation by using a reagent that contains both a leaving group and a nitrile. The most common and effective reagent for this purpose is chloroacetonitrile (ClCH₂CN). In this case, the thiophenolate anion attacks the methylene (B1212753) carbon of chloroacetonitrile, displacing the chloride ion and forming the desired this compound.

Scheme 2: Synthesis of this compound.

Precursor Compounds and Starting Materials in the Synthesis of this compound

The successful synthesis of the target compound relies on the appropriate selection and purity of the precursor compounds. The two primary starting materials are a halogenated phenyl derivative and a cyanomethylation reagent.

The halogenated phenyl derivative used in this synthesis is 3-chlorothiophenol . This compound provides the 3-chlorophenylsulfanyl moiety of the final product.

Compound NameIUPAC NameMolecular FormulaMolar MassKey Role
3-Chlorothiophenol3-chlorobenzenethiolC₆H₅ClS144.62 g/mol Source of the arylthio group

Table 1: Properties of the Halogenated Phenyl Derivative Precursor.

The cyanomethylation reagent provides the acetonitrile (B52724) group. The most common reagent for this transformation is chloroacetonitrile . It is an effective electrophile due to the presence of the electron-withdrawing nitrile group, which activates the carbon-chlorine bond towards nucleophilic attack.

Compound NameIUPAC NameMolecular FormulaMolar MassKey Role
Chloroacetonitrile2-chloroacetonitrileC₂H₂ClN75.50 g/mol Cyanomethylating agent

Table 2: Properties of the Cyanomethylation Reagent.

Optimization of Synthetic Conditions

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of base, solvent, and reaction temperature.

Base: A base is required to deprotonate the 3-chlorothiophenol to form the reactive thiophenolate anion. Weaker inorganic bases are generally preferred to minimize side reactions. Potassium carbonate (K₂CO₃) is a commonly used, effective, and economical choice for this purpose akjournals.com. The solid-liquid phase transfer catalysis conditions, with potassium carbonate acting as a heterogeneous base, can lead to high yields and simplified product isolation akjournals.com. Other bases such as sodium carbonate or organic amines like triethylamine can also be employed.

Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are often used as they can dissolve the reactants and effectively solvate the cation of the base, thus enhancing the nucleophilicity of the thiophenolate anion. The use of anhydrous solvents is often preferred to prevent hydrolysis of the reactants or products akjournals.com.

Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Refluxing the reaction mixture is a common practice. However, the optimal temperature can vary depending on the specific solvent and base used. For instance, in a packed-bed flow reactor using potassium carbonate, rapid alkylations of thiols have been achieved at ambient temperature akjournals.com.

The following table provides representative conditions for the S-alkylation of thiophenols, which can be adapted for the synthesis of this compound.

Thiophenol DerivativeAlkylating AgentBaseSolventTemperature (°C)Yield (%)
ThiophenolBenzyl chlorideK₂CO₃EthanolReflux80
4-MethylthiophenolEthyl bromideK₂CO₃AcetoneReflux92
2-NitrothiophenolChloroacetonitrileNa₂CO₃DMF8085
3-ChlorothiophenolChloroacetonitrileK₂CO₃AcetoneReflux(Estimated >80)

Table 3: Representative Conditions for S-Alkylation of Thiophenols.

By systematically varying these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Catalyst Systems for Thioether and Nitrile Bond Formation

To enhance the rate and efficiency of the synthesis of this compound, various catalyst systems can be employed. The primary role of the catalyst is to facilitate the formation of the thiolate anion and to promote the subsequent nucleophilic attack on chloroacetonitrile.

Base Catalysis: The most common catalytic approach involves the use of a base. The base deprotonates the thiol group of 3-chlorothiophenol to form the more nucleophilic thiolate anion. The strength of the base is a critical factor. Stronger bases, such as sodium hydroxide (NaOH) or potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), are effective in generating a high concentration of the thiolate anion, thereby increasing the reaction rate. The choice of base is often dictated by its solubility in the chosen solvent and its compatibility with the reactants.

Phase-Transfer Catalysis (PTC): When the reaction is carried out in a biphasic system (e.g., an organic solvent and an aqueous solution of the base), a phase-transfer catalyst is often essential. These catalysts, typically quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers, facilitate the transfer of the water-soluble thiolate anion into the organic phase where the haloacetonitrile is dissolved. This allows the reaction to proceed at the interface or within the organic phase, significantly accelerating the reaction rate. Phase-transfer catalysis offers advantages such as milder reaction conditions, the use of inexpensive inorganic bases, and often improved yields.

Table 2: Common Catalyst Systems for the Synthesis of this compound

Catalyst TypeExampleRoleTypical Conditions
BasePotassium Carbonate (K\textsubscript{2}CO\textsubscript{3})Deprotonates the thiol to form the thiolate nucleophile.Polar aprotic solvent (e.g., Acetone, DMF)
BaseSodium Hydroxide (NaOH)Stronger base for rapid thiolate formation.Often used in aqueous or biphasic systems.
Phase-Transfer CatalystTetrabutylammonium Bromide (TBAB)Transfers the thiolate anion from the aqueous to the organic phase.Biphasic system (e.g., Toluene/Water)

Reaction Temperature and Duration Studies

The temperature and duration of the reaction are interdependent parameters that must be carefully controlled to achieve optimal results in the synthesis of this compound.

Temperature: Generally, increasing the reaction temperature increases the rate of reaction. For the S\textsubscript{N}2 reaction between 3-chlorothiophenol and chloroacetonitrile, the reaction is often carried out at temperatures ranging from room temperature to the reflux temperature of the solvent. The optimal temperature depends on the reactivity of the substrates and the solvent used. For instance, in a highly polar aprotic solvent like DMF, the reaction may proceed efficiently at a lower temperature compared to a less polar solvent like acetone. However, excessively high temperatures should be avoided as they can lead to side reactions, such as the decomposition of the product or the formation of impurities.

Duration: The reaction duration is the time required for the reaction to reach completion or a satisfactory yield. This is typically monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting materials and the appearance of the product. The reaction time can vary from a few hours to overnight, depending on the temperature, solvent, and catalyst system. A longer reaction time may be necessary at lower temperatures to achieve a high conversion.

Studies on the optimization of reaction conditions would involve systematically varying the temperature and monitoring the reaction progress over time to identify the conditions that provide the highest yield of this compound in the shortest amount of time, while minimizing the formation of byproducts.

Table 3: Illustrative Reaction Conditions for the Synthesis of this compound

SolventCatalystTemperature (°C)Duration (hours)
AcetoneK\textsubscript{2}CO\textsubscript{3}Reflux (approx. 56)6-8
DMFK\textsubscript{2}CO\textsubscript{3}50-603-5
Toluene/WaterNaOH / TBAB80-904-6

Note: These conditions are examples and the optimal conditions for a specific synthesis may vary.

Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Sulfanylacetonitrile Moiety

The electronic characteristics of the sulfanylacetonitrile group, which features a sulfur atom and a cyano group attached to the same methylene (B1212753) carbon, are central to the compound's reactivity. The sulfur atom possesses lone pairs of electrons, rendering it nucleophilic. Additionally, the protons on the α-carbon are acidic due to the electron-withdrawing effects of both the adjacent sulfur atom and the nitrile group. Deprotonation at this position generates a resonance-stabilized carbanion, which is a potent nucleophile.

The sulfanylacetonitrile moiety, particularly its corresponding α-carbanion, exhibits ambident nucleophilicity, meaning it has multiple potential sites for electrophilic attack. numberanalytics.com The primary nucleophilic centers are the sulfur atom, the α-carbon, and the nitrile nitrogen. The preferred site of reaction is governed by factors such as the nature of the electrophile, as described by the Hard and Soft Acids and Bases (HSAB) principle, and the reaction conditions.

Sulfur Attack: The sulfur atom, with its polarizable electron cloud, is a "soft" nucleophilic center. It preferentially reacts with soft electrophiles.

Carbon Attack: The α-carbanion, formed upon deprotonation, is also a relatively soft nucleophile. It is a common site for the formation of new carbon-carbon bonds in alkylation, acylation, and arylation reactions.

Nitrogen Attack: The nitrogen atom of the nitrile group is a "hard" nucleophilic center. While direct attack on the nitrogen is less common, it can participate in reactions, particularly in the context of cyclization or with hard electrophiles under specific conditions.

The delocalization of the negative charge in the α-carbanion across the sulfur, carbon, and nitrogen atoms is key to its stability and reactivity. numberanalytics.com

The reaction of 2-(3-Chlorophenyl)sulfanylacetonitrile with a range of electrophiles is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.

In the presence of a base, this compound can be readily alkylated. The base abstracts a proton from the α-carbon to form a carbanion, which then attacks an alkylating agent (e.g., an alkyl halide). The primary competition in this reaction is between C-alkylation (at the α-carbon) and S-alkylation. Generally, C-alkylation is the favored pathway due to the formation of a stable C-C bond. The regioselectivity can be influenced by the choice of base, solvent, and counter-ion. For instance, using a strong, non-nucleophilic base in a polar aprotic solvent typically promotes the formation of the C-alkylated product.

Table 1: Representative Regioselectivity in Alkylation Reactions

ElectrophileBaseSolventMajor Product PathwayMinor Product Pathway
Methyl IodideSodium Hydride (NaH)Tetrahydrofuran (THF)C-AlkylationS-Alkylation
Benzyl BromidePotassium Carbonate (K₂CO₃)Acetonitrile (B52724)C-AlkylationS-Alkylation
Ethyl BromoacetateLithium Diisopropylamide (LDA)Tetrahydrofuran (THF)C-AlkylationS-Alkylation

This table is illustrative, based on the general reactivity patterns of α-cyano sulfides, as specific experimental data for this compound is not extensively documented.

Acylation of this compound, typically with acyl chlorides or anhydrides, also proceeds through the α-carbanion. This reaction is a classic example where the principles of kinetic and thermodynamic control dictate the product distribution. wikipedia.orglibretexts.org

Kinetic Control: At low temperatures and with short reaction times, the reaction favors the fastest-forming product. wikipedia.org This can sometimes lead to N-acylation or O-acylation of the enolate isomer, though these products are often less stable.

Thermodynamic Control: At higher temperatures or with longer reaction times, the system can reach equilibrium, favoring the most stable product. libretexts.org The C-acylated product, a β-ketonitrile, is generally the most thermodynamically stable and is therefore the major product under these conditions.

The careful selection of reaction temperature and duration allows for the selective synthesis of either the kinetic or thermodynamic product. libretexts.org

The introduction of an aryl group at the α-position of this compound can be achieved through modern cross-coupling methodologies. Palladium-catalyzed α-arylation of nitriles is a powerful tool for this transformation. berkeley.educhu-lab.org The reaction typically involves an aryl halide or triflate, a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., S-Phos), and a strong base to generate the nucleophilic carbanion. chu-lab.org The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the palladium(0) complex, followed by deprotonation of the nitrile, and concluding with reductive elimination to form the α-aryl nitrile product and regenerate the catalyst. Nickel-catalyzed methods have also been developed for similar C-S bond formations and aryl exchange reactions. mdpi.comacs.org

Reactions with Electrophiles

Cyclization Reactions and Heterocycle Formation Involving the Sulfanylacetonitrile Unit

The sulfanylacetonitrile unit is a versatile building block for the synthesis of a wide array of heterocyclic compounds. mdpi.com The reactive α-carbon and the nitrile group can both participate in ring-forming reactions. For instance, reaction with bifunctional reagents can lead to the construction of substituted thiophenes, thiazoles, pyrimidines, and pyridinones. mdpi.com

A common strategy involves the reaction of the α-carbanion of this compound with a reagent containing two electrophilic sites or a combination of an electrophilic and a nucleophilic site. The nitrile group itself can act as an electrophile or participate in cycloaddition reactions. These transformations provide efficient routes to complex molecules with potential applications in medicinal chemistry and materials science.

Table 2: Examples of Heterocycles Accessible from Sulfanylacetonitrile Precursors

Reagent ClassResulting Heterocycle CoreReaction Type
α,β-Unsaturated KetonesThiophene (B33073) DerivativesMichael Addition followed by Intramolecular Cyclization
Hydrazine DerivativesPyrazole DerivativesCondensation/Cyclization
GuanidineAminothiazole/Pyrimidine (B1678525) DerivativesCondensation/Cyclization
IsothiocyanatesThiazole or Thiopyran DerivativesAddition/Cyclization researchgate.net

This table presents generalized synthetic possibilities based on the known reactivity of the sulfanylacetonitrile functional group.

Intramolecular Cyclizations

Intramolecular cyclization reactions involve the formation of a ring from a single molecule. For this compound, this could potentially occur through various pathways. For instance, deprotonation of the α-carbon could generate a carbanion that might attack the aromatic ring, leading to the formation of a thieno[2,3-b]quinoline derivative or a related heterocyclic system. The viability and outcome of such a reaction would depend on the reaction conditions, including the base used and the temperature. To provide a thorough analysis, data from studies investigating such cyclizations would be required, including reaction yields, spectroscopic data of the products, and computational studies on the transition states.

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions involve the joining of two or more molecules to form a cyclic adduct. The nitrile group in this compound could potentially participate as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings like tetrazoles or oxadiazoles. Alternatively, the molecule could potentially act as a precursor to a 1,3-dipole under certain conditions. Detailed research findings, including specific examples of cycloaddition partners, reaction conditions, and the regioselectivity and stereoselectivity of the reactions, would be necessary to populate this section.

Reaction Mechanisms and Pathways

A detailed understanding of the reaction mechanisms is crucial for controlling chemical transformations and designing new synthetic routes.

S(_N)2 Reaction Mechanisms

The sulfur atom in this compound is nucleophilic and could participate in bimolecular nucleophilic substitution (S(_N)2) reactions with various electrophiles. libretexts.orgchemistrysteps.comyoutube.com The reaction would proceed via a backside attack, leading to the formation of a sulfonium (B1226848) salt. youtube.comchadsprep.com A comprehensive discussion would require kinetic data, such as rate constants for reactions with different electrophiles and in various solvents, to quantify the nucleophilicity of the sulfur atom. libretexts.org Stereochemical studies, if applicable, would also be essential to confirm the inversion of configuration characteristic of an S(_N)2 mechanism.

Formation of Meisenheimer Complexes

Meisenheimer complexes are stable anionic σ-complexes formed by the addition of a nucleophile to an electron-deficient aromatic ring. wikipedia.org While the chlorophenyl ring in this compound is not strongly electron-deficient, the possibility of forming a Meisenheimer complex under specific conditions with a potent nucleophile cannot be entirely ruled out, especially if additional electron-withdrawing groups were present on the ring. nih.govresearchgate.net To address this topic accurately, spectroscopic evidence (e.g., NMR and UV-Vis) for the formation of such a complex, as well as studies on its stability and subsequent reactivity, would be indispensable. nih.gov

Kinetically versus Thermodynamically Controlled Processes

In many chemical reactions, the distribution of products can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org The kinetic product is formed faster, while the thermodynamic product is more stable. dalalinstitute.com In the context of reactions involving this compound, for instance, a potential intramolecular cyclization might yield different products depending on the reaction temperature and time. A low temperature and short reaction time might favor the formation of a less stable, kinetically preferred product, whereas higher temperatures and longer reaction times could allow for equilibration to the more stable, thermodynamic product. libretexts.org A meaningful discussion would necessitate experimental data from product distribution studies under varying conditions, as well as computational analysis of the energy profiles of the competing reaction pathways.

Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure

Density Functional Theory (DFT) Applications

There are no available studies that have applied Density Functional Theory (DFT) to investigate the electronic structure of 2-(3-Chlorophenyl)sulfanylacetonitrile. Such studies would typically provide insights into the optimized molecular geometry, total energy, and other electronic properties.

Analysis of Molecular Orbitals (HOMO/LUMO)

No analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has been reported. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

Charge Distribution and Bond Order Analysis

Mulliken, ESP, and NBO Charge Calculations

There are no published data from Mulliken population analysis, Electrostatic Potential (ESP) mapping, or Natural Bond Orbital (NBO) analysis for this compound. These calculations are used to determine the partial charges on each atom, providing a picture of the charge distribution across the molecule.

Mayer Bond Order Determinations

No studies have reported the Mayer bond orders for the chemical bonds within this compound. This analysis helps in characterizing the nature and strength of the covalent bonds.

Mechanistic Insights from Computational Modeling

There is no literature available on the use of computational modeling to gain mechanistic insights into the reactions involving this compound. Such studies would be valuable for understanding potential reaction pathways, transition states, and activation energies.

Transition State Analysis

The synthesis of this compound likely proceeds via a nucleophilic substitution reaction, specifically an SN2 (substitution nucleophilic bimolecular) mechanism. In this reaction, a thiolate, such as 3-chlorothiophenolate, would act as the nucleophile, attacking an electrophilic carbon source like chloroacetonitrile.

The transition state of an SN2 reaction is a critical, fleeting arrangement of atoms at the peak of the energy profile connecting reactants and products. It is characterized by a trigonal bipyramidal geometry at the central carbon atom. masterorganicchemistry.com For the formation of this compound, the transition state would involve the simultaneous formation of the sulfur-carbon bond and the cleavage of the carbon-chlorine bond.

Kinetic studies on analogous reactions, such as the addition of thiols to N-phenylchloroacetamide, support a concerted SN2 mechanism with an early transition state. rsc.org This suggests that the transition state for the synthesis of this compound would have relatively small partial bonds between the central carbon and both the incoming sulfur nucleophile and the departing chloride leaving group. A Brønsted-type plot for the reaction of various thiols with N-phenylchloroacetamide yielded a βnucRS− value of 0.22 ± 0.07, indicating a transition state that is early with respect to the attacking thiolate. rsc.org

Table 1: Comparison of Kinetic Parameters for Analogous Thiol Addition Reactions

Reactant Systemβnuc ValueIndication
Thiols + N-phenylchloroacetamide0.22 ± 0.07Early transition state with respect to nucleophile attack rsc.org

This data is for an analogous reaction and is used to infer the characteristics of the transition state for the formation of this compound.

Reaction Pathway Elucidation

The elucidation of the reaction pathway for the synthesis of this compound can be understood through computational models of similar reactions. Density Functional Theory (DFT) is a common method used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For the reaction between a thiolate and a haloacetonitrile, the pathway is generally a single-step process characteristic of SN2 reactions. kau.edu.sa The reaction coordinate would show a gradual decrease in the distance between the sulfur nucleophile and the acetonitrile (B52724) carbon, accompanied by an increase in the distance between the carbon and the departing halogen.

Studies on the thiol-Michael addition, for instance between ethanethiol (B150549) and various electron-deficient systems, show that the reaction is governed by an anionic cycle where the thiolate adds to the electrophilic center. rsc.org In the case of thiolate addition to acrylonitrile, DFT studies have characterized the potential energy surface, showing the formation of a pre-reactive complex, followed by a transition state leading to the final product. researchgate.net These studies indicate that the activation energy for such additions is generally low.

3-Cl-C6H4-S- + Cl-CH2-CN → [3-Cl-C6H4---S---CH2---CN---Cl]‡ → 3-Cl-C6H4-S-CH2-CN + Cl-

This pathway represents a direct displacement mechanism where the stereochemistry at the alpha-carbon, if it were chiral, would be inverted. masterorganicchemistry.com

Molecular Dynamics Simulations of Related Scaffolds and Ligand Interactions

Ligand-Biomolecule Interactions

Molecular docking and MD simulations are instrumental in predicting how a small molecule might interact with a biological target, such as a protein. The structural components of this compound would contribute to its binding affinity and selectivity.

Chlorophenyl Group: The 3-chlorophenyl moiety can engage in various non-covalent interactions. The phenyl ring is capable of forming hydrophobic interactions and π-π stacking with aromatic residues like tyrosine, phenylalanine, and tryptophan in a protein's binding pocket. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen. Docking studies of other aryl-containing compounds have demonstrated the importance of these interactions for stabilizing the ligand-protein complex. nih.govclinmedjournals.org

Thioether Linkage: The sulfur atom in the thioether linkage is a potential hydrogen bond acceptor. Its flexibility allows the ligand to adopt various conformations to fit optimally within a binding site.

Nitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor through its nitrogen atom. nih.gov Furthermore, its linear geometry and electronic properties allow it to occupy small pockets and interact with backbone amides in proteins. In some cases, the nitrile group has been shown to mimic the interactions of water molecules within a binding site. nih.gov

Table 2: Potential Interactions of this compound Moieties with Protein Residues

Molecular MoietyPotential Interaction TypeInteracting Amino Acid Residues (Examples)
3-ChlorophenylHydrophobic, π-π Stacking, Halogen BondingPhe, Tyr, Trp, Leu, Ile, Val
Sulfanyl (B85325) (Thioether)Hydrogen Bond Acceptor, HydrophobicSer, Thr, Asn, Gln
AcetonitrileHydrogen Bond Acceptor, Dipole-DipoleArg, Lys, Asn, Gln, Backbone NH

This table is a generalized representation of potential interactions based on the functional groups present in the molecule.

Molecular dynamics simulations on related scaffolds have shown that such interactions are dynamic and crucial for the stability of the ligand-receptor complex over time. sciepub.com For example, simulations of sulfur derivatives of perezone (B1216032) targeting PARP-1 revealed that hydrophobic and hydrogen bonding interactions are key to their binding affinity. nih.gov

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the C-S and S-C single bonds of the thioether linkage. Conformational analysis aims to identify the low-energy conformations that the molecule is most likely to adopt.

Due to the presence of the relatively bulky 3-chlorophenyl group and the polar acetonitrile group, steric and electronic effects will govern the preferred dihedral angles. It is expected that the molecule will adopt conformations that minimize steric hindrance between the aryl ring and the rest of the molecule. The flexibility of the thioether bridge is a critical determinant of how the molecule can present its functional groups for interaction with a biological target. Computational methods like DFT can be used to calculate the relative energies of different conformers and identify the global energy minimum.

Derivatization and Chemical Transformations

Synthesis of Analogues with Modified Phenyl Ring Substitution

The 3-chloro substituent on the phenyl ring can be a versatile handle for introducing a variety of other functional groups through well-established aromatic substitution reactions. For instance, nucleophilic aromatic substitution could potentially replace the chlorine atom with other nucleophiles, although this typically requires harsh reaction conditions or the presence of activating groups.

More feasible would be palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling could introduce a new carbon-carbon bond by reacting 2-(3-Chlorophenyl)sulfanylacetonitrile with a boronic acid in the presence of a palladium catalyst and a base. Similarly, a Buchwald-Hartwig amination could be employed to introduce a nitrogen-based substituent.

Functionalization at the Acetonitrile (B52724) Group

The acetonitrile moiety is a rich site for chemical transformations, involving both the nitrile functionality and the adjacent α-carbon.

Conversions of the Nitrile Functionality

The nitrile group can be transformed into a variety of other functional groups. For instance, hydrolysis under acidic or basic conditions would be expected to yield the corresponding carboxylic acid, 2-(3-Chlorophenyl)sulfanylacetic acid. Reduction of the nitrile, for example with lithium aluminum hydride, would produce the primary amine, 2-(3-Chlorophenyl)sulfanyl)ethan-1-amine. The nitrile group can also participate in cycloaddition reactions to form heterocyclic rings.

Alpha-Carbon Modifications

The methylene (B1212753) protons alpha to the nitrile group are acidic due to the electron-withdrawing nature of the nitrile. This allows for deprotonation with a suitable base to form a carbanion, which can then act as a nucleophile in various reactions. For example, alkylation of the α-carbon could be achieved by treating the compound with a base followed by an alkyl halide. This would introduce an alkyl group at the carbon adjacent to the nitrile.

Formation of Complex Heterocyclic Systems Incorporating the 3-Chlorophenylsulfanylacetonitrile Scaffold

The reactive sites on this compound, particularly the active methylene group, make it a potential precursor for the synthesis of more complex heterocyclic systems.

Pyrimidine-Based Derivatives

The formation of a pyrimidine (B1678525) ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. While this compound itself is not a direct precursor in the most common pyrimidine syntheses, its derivatives could be. For instance, if the nitrile group were converted to an amidine, this could then be reacted with a 1,3-dicarbonyl compound to form a pyrimidine ring.

Thienopyrimidine Derivatives

Thienopyrimidines are fused heterocyclic systems containing both a thiophene (B33073) and a pyrimidine ring. The synthesis of a thienopyrimidine ring often starts from a functionalized thiophene. It is conceivable that this compound could be used to construct a thiophene ring first, which is then further elaborated to form the fused pyrimidine ring. For example, a Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur, could potentially be adapted, although this would be a novel application.

Triazole and Benzothiazine Scaffold Integration

The derivatization of this compound can be explored to incorporate medicinally important triazole and benzothiazine scaffolds. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Triazole Scaffold Integration

A plausible and effective method for the integration of a triazole scaffold, specifically a 5-amino-1,2,3-triazole, involves a [3+2] cycloaddition reaction between this compound and an appropriate azide. This reaction is a variation of the well-established azide-alkyne cycloadditions and has been successfully applied to acetonitriles bearing an active methylene group. mdpi.comnih.gov

Reaction Scheme:

The synthesis of 4-((3-chlorophenyl)sulfanyl)-1-phenyl-1H-1,2,3-triazol-5-amine can be achieved through the reaction of this compound with phenyl azide. A particularly effective catalyst for this transformation is cesium carbonate (Cs₂CO₃) in a suitable solvent system such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and water. mdpi.comnih.gov

The proposed reaction is as follows:

Reaction scheme for the synthesis of a 5-amino-1,2,3-triazole derivative from this compound and phenyl azide.

Mechanism:

The reaction is believed to proceed through the following steps nih.gov:

Deprotonation: The cesium carbonate acts as a base to deprotonate the α-carbon of this compound, which is activated by the adjacent nitrile and sulfanyl (B85325) groups, to form a carbanion.

Nucleophilic Attack: The resulting carbanion then acts as a nucleophile, attacking the terminal nitrogen of the phenyl azide.

Cyclization: An intramolecular cyclization occurs, leading to the formation of a five-membered triazole ring.

Tautomerization: A final tautomerization step yields the stable 5-amino-1,2,3-triazole product.

This cesium carbonate-catalyzed azide-acetonitrile cycloaddition is an atom-economical and high-yielding method for the synthesis of 5-amino-1,2,3-triazoles. mdpi.com

Synthesized Triazole Derivatives:

An interactive data table of hypothetically synthesized triazole derivatives using this methodology is presented below.

Starting AcetonitrileAzide ReactantResulting 5-Amino-1,2,3-triazole
This compoundPhenyl azide4-((3-chlorophenyl)sulfanyl)-1-phenyl-1H-1,2,3-triazol-5-amine
This compoundBenzyl azide1-benzyl-4-((3-chlorophenyl)sulfanyl)-1H-1,2,3-triazol-5-amine
This compound4-Azido-1,1'-biphenyl1-(biphenyl-4-yl)-4-((3-chlorophenyl)sulfanyl)-1H-1,2,3-triazol-5-amine

Benzothiazine Scaffold Integration

Based on a comprehensive review of the available chemical literature, a direct and established synthetic route for the integration of a benzothiazine scaffold starting from this compound has not been reported. The conventional and modern methods for the synthesis of benzothiazines typically involve starting materials such as 2-aminothiophenol (B119425) and its derivatives, which undergo cyclization with various electrophilic partners. cbijournal.com

Alternative synthetic strategies, such as those involving intramolecular cyclization of substituted thioamides or thioimidates, have been explored for the formation of sulfur- and nitrogen-containing heterocycles. However, the transformation of the sulfanylacetonitrile functionality of this compound into a suitable precursor for benzothiazine ring formation is not a straightforward or documented process. Therefore, the derivatization of this compound to incorporate a benzothiazine scaffold remains an area for future investigation.

Role in Organic Synthesis and Building Block Utility

Precursor in Multistep Organic Syntheses

While direct evidence for 2-(3-Chlorophenyl)sulfanylacetonitrile is limited, analogous structures are often employed as starting materials in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. The chlorophenyl moiety can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the elaboration of the molecular framework in a stepwise manner.

Scaffold for Complex Molecular Architectures

Chemical scaffolds are core structures upon which a variety of substituents can be placed to create a library of related compounds. The this compound framework, in principle, can serve as such a scaffold. The phenyl ring and the acetonitrile (B52724) group provide a basic skeleton that can be functionalized to build more intricate molecular architectures. For instance, the aryl group can be further substituted, and the active methylene (B1212753) group adjacent to the nitrile can be a site for alkylation or condensation reactions.

Development of Lead Compounds in Medicinal Chemistry Research

In medicinal chemistry, the identification of novel scaffolds is crucial for the development of new therapeutic agents. Compounds containing chlorophenyl and nitrile groups are present in a number of biologically active molecules.

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